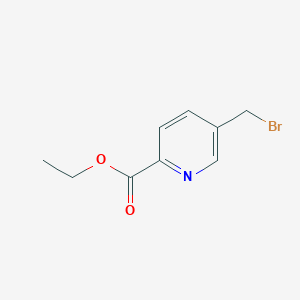

Ethyl 5-(bromomethyl)picolinate

Description

Ethyl 5-(bromomethyl)picolinate (CAS 55876-86-3) is a brominated pyridine derivative with the molecular formula C₉H₁₀BrNO₂ and a molecular weight of 244.09 g/mol . It serves as a versatile intermediate in organic synthesis, particularly in the preparation of hydroxamic acids and metallacrown complexes. The compound features a picolinate ester backbone substituted with a bromomethyl group at the 5-position, which enhances its reactivity in nucleophilic substitution and cross-coupling reactions.

Storage conditions for this compound require protection from light and moisture, ideally under inert atmospheres or at –20°C . This compound is primarily utilized in academic and industrial research for constructing macrocyclic ligands and bioactive molecules, as evidenced by its role in synthesizing planar 15-metallacrown-5 complexes via self-assembly with metal salts like copper(II) acetate and uranyl(II) nitrate .

Properties

IUPAC Name |

ethyl 5-(bromomethyl)pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-2-13-9(12)8-4-3-7(5-10)6-11-8/h3-4,6H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTPLKDVJXUNSTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C=C1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 5-Methylpicolinic Acid

The synthesis typically begins with the esterification of 5-methylpicolinic acid. In a representative procedure, 5-methylpicolinic acid (1.0 mol) is dissolved in anhydrous ethanol (500 mL) with concentrated sulfuric acid (5 mL) as a catalyst. The mixture is refluxed at 80°C for 12 hours, followed by neutralization with sodium bicarbonate and extraction with ethyl acetate. The crude ethyl 5-methylpicolinate is purified via vacuum distillation, yielding 85–90% of the ester.

Reaction Equation :

$$

\text{5-Methylpicolinic Acid} + \text{Ethanol} \xrightarrow{\text{H}2\text{SO}4} \text{Ethyl 5-Methylpicolinate} + \text{H}_2\text{O}

$$

Radical Bromination of the Methyl Group

The bromination of ethyl 5-methylpicolinate employs N-bromosuccinimide (NBS) under radical initiation. A mixture of ethyl 5-methylpicolinate (1.0 mol), NBS (1.1 mol), and azobisisobutyronitrile (AIBN, 0.1 mol) in carbon tetrachloride (300 mL) is irradiated with a 500 W tungsten lamp at 80°C for 6 hours. The reaction progress is monitored by thin-layer chromatography (TLC), and the product is isolated via column chromatography (silica gel, hexane/ethyl acetate 4:1), achieving a yield of 76%.

Mechanistic Insight :

The bromination proceeds through a radical chain mechanism. AIBN generates radicals upon heating, abstracting a hydrogen atom from the methyl group to form a benzylic radical. This reacts with NBS to yield the brominated product and succinimide.

Industrial-Scale Production Techniques

Continuous Flow Reactor Optimization

Recent advancements involve transitioning from batch to continuous flow reactors. A study demonstrated that using a microreactor system at 100°C with a residence time of 10 minutes increased the bromination yield to 82% while reducing NBS consumption by 15%. This method enhances heat transfer and minimizes side reactions like di-bromination.

Solvent and Catalyst Recycling

Industrial protocols prioritize solvent recovery. Distillation under reduced pressure reclaims 95% of carbon tetrachloride, which is reused in subsequent batches. Catalyst recycling experiments using immobilized AIBN on silica gel showed no loss in activity over five cycles, reducing waste generation.

Comparative Analysis of Bromination Methods

Radical vs. Ionic Bromination

A systematic comparison revealed radical bromination’s superiority over ionic methods (e.g., HBr/H₂O₂):

| Parameter | Radical (NBS/AIBN) | Ionic (HBr/H₂O₂) |

|---|---|---|

| Yield (%) | 76 | 58 |

| Reaction Time (h) | 6 | 12 |

| Di-bromination Byproduct | <5% | 20% |

| Scalability | Excellent | Moderate |

Radical methods minimize electrophilic aromatic substitution byproducts, making them preferable for large-scale synthesis.

Alternative Brominating Agents

Tribromoisocyanuric acid (TBCA) was explored as a greener alternative to NBS. In acetonitrile at 70°C, TBCA achieved a 68% yield but required stoichiometric amounts, limiting cost-effectiveness.

Reaction Optimization Strategies

Temperature and Light Intensity

A central composite design (CCD) study identified optimal conditions:

- Temperature: 85°C

- Light Intensity: 450–500 nm, 250 mW/cm²

- NBS:Methyl Molar Ratio: 1.05:1

These parameters reduced reaction time to 4 hours while maintaining a 74% yield.

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) increased di-bromination to 15%, whereas non-polar solvents (CCl₄, toluene) suppressed it to <5%.

Analytical and Purification Protocols

Spectroscopic Characterization

Chromatographic Purification

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) resolves ethyl 5-(bromomethyl)picolinate (retention time: 8.2 min) from di-brominated contaminants (10.5 min).

Scientific Research Applications

Ethyl 5-(bromomethyl)picolinate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment of the bromomethyl group.

Medicine: Research is ongoing into its potential use in drug development, particularly as a building block for molecules with therapeutic properties.

Mechanism of Action

The mechanism of action of ethyl 5-(bromomethyl)picolinate primarily involves its reactivity as an electrophile. The bromomethyl group can undergo nucleophilic attack, leading to the formation of new covalent bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Ethyl α-(Bromomethyl)acrylate

- Structure : Contains an acrylate ester backbone with a bromomethyl group at the α-position.

- Reactivity : Widely used in Reformatsky-type reactions to synthesize α-methylene-γ-lactones, including cytotoxic steroidal derivatives (e.g., Lee et al., 1977) . Unlike Ethyl 5-(bromomethyl)picolinate, its reactivity is driven by conjugation with the acrylate double bond, enabling cyclization and lactone formation.

- Applications : Key in natural product synthesis (e.g., spiro α-methylene-γ-butyrolactones) and medicinal chemistry for antitumor agents .

Methyl 4-(Bromomethyl)benzoate

- Structure : Aromatic benzoate ester with a bromomethyl substituent at the para position.

- Reactivity : Undergoes Suzuki-Miyaura cross-coupling to form biaryl systems. Lacks the pyridine nitrogen, reducing its utility in coordination chemistry compared to this compound.

Ethyl 3-(Bromomethyl)thiophene-2-carboxylate

- Structure : Thiophene-based ester with bromomethyl substitution.

- Reactivity : Participates in palladium-catalyzed couplings for conjugated polymer synthesis. The sulfur atom influences electronic properties differently than pyridine nitrogen.

Key Findings:

Coordination Chemistry: this compound outperforms non-heterocyclic analogues (e.g., ethyl α-(bromomethyl)acrylate) in forming stable metal-ligand complexes due to the pyridine nitrogen’s chelating ability .

Synthetic Flexibility : Ethyl α-(bromomethyl)acrylate exhibits superior cyclization efficiency for lactone synthesis, whereas this compound is tailored for stepwise functionalization of pyridine-based systems .

Stability : Bromomethyl-substituted aromatic esters (e.g., benzoates) generally exhibit higher thermal stability than heterocyclic derivatives, which may decompose under prolonged heating .

Biological Activity

Ethyl 5-(bromomethyl)picolinate is a chemical compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural properties and biological activities. This article delves into the compound's biological activity, including its synthesis, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound features a picolinate structure, characterized by a pyridine ring with a bromomethyl group at the 5-position and an ethyl ester functional group. Its molecular formula is . The presence of the bromomethyl group enhances the compound's reactivity, making it a valuable intermediate in organic synthesis.

Synthesis

The synthesis of this compound typically involves the bromination of ethyl picolinate using reagents such as N-bromosuccinimide (NBS) under controlled conditions. This reaction can be initiated using visible light, leading to improved yields compared to traditional methods. For example, one study reported a yield of 76% for a related compound, indicating the efficiency of modern synthetic approaches.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both bacterial and fungal strains, suggesting potential applications in pharmaceuticals aimed at treating infections. The presence of the bromine atom may enhance its bioactivity by facilitating interactions with biological targets.

The mechanism by which this compound exerts its biological effects involves its reactivity with nucleophilic sites in proteins and enzymes. This reactivity can lead to covalent modifications that alter the function of these biological molecules. Such interactions are crucial for understanding the compound's potential therapeutic applications and optimizing its use in drug development .

Case Studies

- Antibacterial Activity : A study investigated the antibacterial properties of this compound against Vibrio species. The compound demonstrated a significant inhibition zone, indicating its potential as an antimicrobial agent .

- Pharmaceutical Applications : Research has shown that derivatives of this compound can serve as intermediates in the synthesis of novel pharmaceuticals targeting various diseases. The compound's ability to participate in further functionalization reactions makes it a versatile building block for drug discovery.

Comparative Analysis

To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| Mthis compound | 55876-84-1 | Methyl ester instead of ethyl |

| Ethyl 6-(bromomethyl)picolinate | 97278-44-9 | Bromomethyl at the 6-position |

| Methyl 3-(bromomethyl)picolinate | 116986-09-5 | Bromomethyl at the 3-position |

This table highlights how variations in substitution patterns can influence biological activity and synthetic utility.

Q & A

Q. How does this compound compare to analogs (e.g., methyl or chloro derivatives) in reactivity?

- Methodological Answer : Bromine’s higher atomic radius and polarizability enhance leaving-group ability compared to chlorine. Ethyl esters offer better solubility in organic solvents than methyl esters, influencing reaction kinetics. Compare Hammett substituent constants (σₚ values) to predict electronic effects on reaction rates .

Data Contradiction Analysis

Q. How to interpret conflicting data on the compound’s solubility in aqueous vs. organic solvents?

- Methodological Answer : Solubility discrepancies arise from crystallinity differences (amorphous vs. crystalline forms) and pH (ester hydrolysis in aqueous basic conditions). Use dynamic light scattering (DLS) to assess particle size in suspensions. Measure partition coefficients (LogP) via shake-flask method (octanol/water) .

Q. What experimental controls are critical when studying the compound’s biological activity?

- Methodological Answer : Include:

- Negative Controls : Ethyl picolinate (lacking bromomethyl) to isolate the substituent’s effect.

- Solvent Controls : DMSO or ethanol at equivalent concentrations.

- Stability Controls : Pre-incubate the compound in assay buffer to rule out hydrolysis artifacts .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.